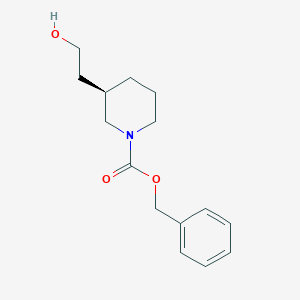![molecular formula C27H31ClFNO6 B12103782 (R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)
(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a variety of functional groups, including a Boc-protected amine, a biphenyl moiety, and a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Boc-Protected Amine: The Boc-protected amine can be introduced via nucleophilic substitution reactions, where the amine group replaces a leaving group on the biphenyl structure.
Formation of the Dioxane Ring: The dioxane ring can be synthesized through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or biphenyl moieties, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carbonyl groups in the dioxane ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the biphenyl moiety, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could yield alcohols, and substitution could yield various functionalized biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study the effects of its various functional groups on biological systems. For example, the Boc-protected amine could be deprotected to yield a free amine, which could then interact with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its biphenyl moiety and dioxane ring are common features in many bioactive molecules, suggesting potential pharmacological activity.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features could impart desirable properties to materials or other chemical products.
作用机制
The mechanism of action of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine could be deprotected to yield a free amine, which could then form hydrogen bonds or electrostatic interactions with biological targets. The biphenyl moiety could engage in hydrophobic interactions, while the dioxane ring could provide structural rigidity.
相似化合物的比较
Similar Compounds
®-5-[2-(Amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the Boc protection on the amine group.
®-5-[2-(Boc-amino)-3-(4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the chloro and fluoro substituents on the biphenyl moiety.
Uniqueness
The uniqueness of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups and structural features. The presence of the Boc-protected amine, chloro and fluoro substituents on the biphenyl moiety, and the dioxane ring make it a versatile and potentially valuable compound for various applications.
属性
分子式 |
C27H31ClFNO6 |
|---|---|
分子量 |
520.0 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[4-(5-chloro-2-fluorophenyl)phenyl]-3-(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C27H31ClFNO6/c1-25(2,3)36-24(33)30-19(15-27(6)22(31)34-26(4,5)35-23(27)32)13-16-7-9-17(10-8-16)20-14-18(28)11-12-21(20)29/h7-12,14,19H,13,15H2,1-6H3,(H,30,33) |
InChI 键 |
VDKSOVQIIRESJX-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(C(=O)O1)(C)CC(CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
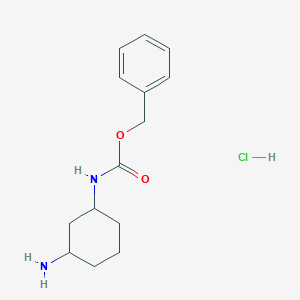
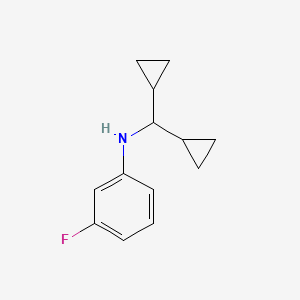


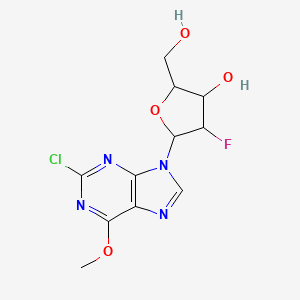
![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
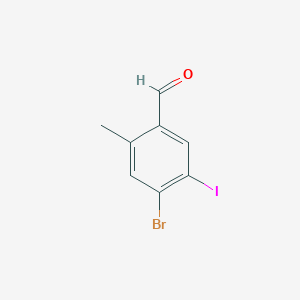
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)
